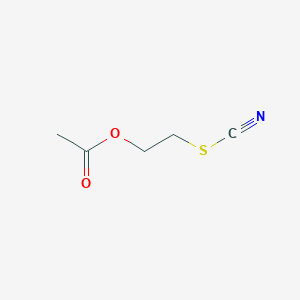

2-Thiocyanatoethyl acetate

Description

Chemical Name: 2-Thiocyanatoethyl acetate Synonyms: Thiocyanic acid, 2-(acetyloxy)ethyl ester; NSC 30541 CAS No.: 20578-45-4 Molecular Formula: C₅H₇NO₂S Molecular Weight: 145.18 g/mol (calculated from formula) Structure: Comprises an ethyl acetate backbone with a thiocyanate (-SCN) group attached to the second carbon of the ethyl chain. This functional group combination imparts reactivity at both the ester and thiocyanate sites, making it useful in organic synthesis and agrochemical applications .

Properties

CAS No. |

20578-45-4 |

|---|---|

Molecular Formula |

C5H7NO2S |

Molecular Weight |

145.18 g/mol |

IUPAC Name |

2-thiocyanatoethyl acetate |

InChI |

InChI=1S/C5H7NO2S/c1-5(7)8-2-3-9-4-6/h2-3H2,1H3 |

InChI Key |

XZMHKDXDUWRHNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCSC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Thioacetate (S-Ethyl Thioacetate)

CAS No.: 625-60-5 Molecular Formula: C₄H₈OS Molecular Weight: 104.17 g/mol Key Differences:

- Functional Groups : Ethyl thioacetate is a thioester (R-S-CO-R), whereas 2-thiocyanatoethyl acetate contains a thiocyanate (-SCN) group and an acetate ester.

- Reactivity : Thioesters are prone to nucleophilic acyl substitution, while thiocyanates participate in nucleophilic addition or act as leaving groups.

- Applications : Ethyl thioacetate is used in flavoring agents and polymer synthesis, while this compound’s applications are less documented but likely involve pesticidal or intermediate roles .

Methyl 2-Thienyl Acetate

CAS No.: 19432-68-9 Molecular Formula: C₇H₈O₂S Molecular Weight: 156.20 g/mol Key Differences:

- Structure : Features a thienyl (aromatic sulfur-containing ring) group instead of a thiocyanate. The sulfur atom is part of the aromatic system, reducing its nucleophilic reactivity compared to the -SCN group.

2-[2-Butoxyethoxy]ethyl Thiocyanate

CAS No.: Not explicitly provided (referenced in ) Molecular Formula: Likely C₉H₁₇NO₂S (estimated from name) Key Differences:

2-Thiocyanatoethyl Laurate

CAS No.: Not explicitly provided (referenced in ) Molecular Formula: C₁₅H₂₇NO₂S Molecular Weight: 285.49 g/mol Key Differences:

- Chain Length : Features a laurate (C12) chain instead of acetate, significantly increasing molecular weight and lipophilicity.

- Toxicity: Oral LD₅₀ in rats is 500 mg/kg, suggesting moderate toxicity. No comparable data exists for this compound, but its shorter chain may reduce bioaccumulation risks .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.